13C NMR analysis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
13C NMR analysis of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
This guide provides an in-depth technical analysis of the
Technical Analysis: C NMR of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene
Executive Summary & Analytical Challenge
The structural verification of 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene presents a specific analytical challenge: the superimposition of large Heteronuclear Spin-Spin Coupling (
Unlike standard proton-decoupled
-
Scalar Coupling (
) magnitude: Identifying the distance from the fluorine atom ( , , , ). -
Electronic Deshielding: Separating the inductive effects of the Nitro group from the resonance effects of the Fluorine.[1]
Structural Context & Electronic Environment
To accurately assign the spectrum, we must first map the electronic environment.[1] The molecule consists of three distinct domains:[1]
-
The Fluorine Core (C1): The site of maximum coupling and inductive withdrawal.[1]
-
The Nitro-Activated Ortho Position (C2): Highly deshielded by the nitro group but shielded by the ortho-fluorine effect.[1]
-
The Methoxymethyl Tail (C4, C7, C8): A benzylic system that provides reliable aliphatic anchors.[1]
Atom Numbering Scheme (for this analysis)
-
C1: Attached to Fluorine
-
C2: Attached to Nitro group
-
C3: Aromatic CH (between Nitro and Methoxymethyl)[1]
-
C4: Aromatic C (attached to Methoxymethyl)[1]
-
C5: Aromatic CH (adjacent to C4)[1]
-
C6: Aromatic CH (adjacent to F)[1]
-
C7: Benzylic
-
C8: Methoxy
The F Coupling Hierarchy
The diagnostic power of this spectrum lies in the C-F coupling constants.[1] These are not interferences; they are "molecular rulers" measuring the distance of carbon atoms from the fluorine nucleus.[1]
| Coupling Type | Bond Distance | Typical Value (Hz) | Diagnostic Feature |
| 1 Bond (Ipso) | 255 – 265 Hz | Massive splitting; unmistakable doublet.[1] | |
| 2 Bonds (Ortho) | 17 – 22 Hz | Distinct doublet; identifies C2 and C6.[1] | |
| 3 Bonds (Meta) | 4 – 10 Hz | Small doublet; identifies C3 and C5.[1] | |
| 4 Bonds (Para) | 2 – 4 Hz | Very small doublet (often broadened); identifies C4.[1] |
Predicted Chemical Shifts & Assignment Data
The following data represents the calculated chemical shifts based on substituent additivity rules (Silverstein/Pretsch models) corrected for steric inhibition of resonance in ortho-substituted nitrobenzenes.
Aromatic Region (115 – 160 ppm)[1]
| Carbon | Environment | Predicted Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C1 | C-F (Ipso) | 154.0 – 159.0 | Doublet | ~262 Hz | Most downfield doublet; largest |
| C2 | C- | 136.0 – 139.0 | Doublet | ~20 Hz | Deshielded by |
| C4 | C-Alkyl (Para) | 134.0 – 136.0 | Doublet | ~3 Hz | Quaternary; very small splitting.[1] |
| C5 | Ar-CH (Meta) | 129.0 – 131.0 | Doublet | ~8 Hz | Typical aromatic region; meta-coupling. |
| C3 | Ar-CH (Meta) | 124.0 – 126.0 | Doublet | ~8 Hz | Shielded relative to C5 due to ortho- |
| C6 | Ar-CH (Ortho) | 116.0 – 118.0 | Doublet | ~21 Hz | Most shielded aromatic signal (Ortho to F).[1] |
Aliphatic Region (50 – 75 ppm)[1]
| Carbon | Environment | Predicted Shift ( | Multiplicity | Coupling ( | Notes |
| C7 | Benzylic | 71.0 – 73.0 | Singlet* | < 1 Hz | May show broadening due to long-range coupling.[1] |
| C8 | Methoxy | 58.0 – 59.0 | Singlet | 0 Hz | Characteristic methoxy signal. |
*Note: While technically a doublet due to
Structural Assignment Workflow (Logic Map)
The following diagram illustrates the logical decision tree for assigning the aromatic carbons, distinguishing them based on coupling magnitude and chemical shift.
Caption: Decision tree for assigning aromatic carbons based on C-F coupling constants (
Experimental Protocol
To ensure valid data, particularly for the quaternary carbons (C1, C2, C4) which often suffer from long relaxation times (
Method: Quantitative C NMR (Proton Decoupled)
-
Solvent: Chloroform-d (
) is standard.-
Alternative: If solubility is poor, use DMSO-
. Note that DMSO will shift signals slightly downfield and may obscure the C4 signal if it overlaps with the solvent multiplet (~39.5 ppm), though this is unlikely for this molecule.[1]
-
-
Concentration: Prepare a solution of 30-50 mg in 0.6 mL solvent. High concentration is critical for detecting the split quaternary signals.[1]
-
Pulse Sequence: zgpg30 (standard power-gated decoupling).
-
Relaxation Delay (
): Set seconds. -
Scans: Minimum 1024 scans (approx. 1 hour) to resolve the
coupling on C4.
Validation Workflow
-
Run
F NMR first: Confirm a single fluorine species. If multiple F peaks exist, the C spectrum will be uninterpretable due to mixture splitting.[1] -
Run DEPT-135:
Mechanistic Insight: The "Roof Effect" Warning
In high-field NMR (400 MHz+), the spectra usually appear first-order.[1] However, be aware of the Roof Effect (second-order perturbation) on the C3 and C5 carbons.[1]
While C3 and C5 are chemically distinct, their shifts are relatively close. If the difference in their chemical shifts (
-
Mitigation: This is rarely an issue for
C due to the large spectral width, but it confirms the assignment if observed in the corresponding H NMR spectrum.[1]
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for additivity rules and coupling constants).
-
Reich, H. J. (2024).[1]
C NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for C-F coupling ranges).[1] -
ChemicalBook. (2024).[1] 4-Fluoronitrobenzene
C NMR Spectrum. (Reference analogue for C1/C2 splitting patterns).[1] -
Molbank. (2018).[1] Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. (Synthesis and NMR data for a closely related structural analogue).[1]
